(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid
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Overview
Description
(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a chiral compound with significant potential in various scientific fields. The compound features a pyrrolidine ring, a trifluoromethyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the pyrrolidine and trifluoromethyl groups to the benzoic acid moiety using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Conditions may involve nucleophilic substitution reactions using reagents like NaH or KOH.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid: The enantiomer of the compound with different stereochemistry.
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid: Without the chiral center.
Uniqueness
(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds .
Properties
Molecular Formula |
C12H12F3NO3 |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)/t8-/m0/s1 |
InChI Key |
HXTPMLRTFCOZDX-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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